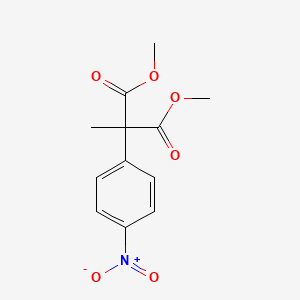

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate

Description

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is a malonate ester derivative characterized by a central malonic acid backbone with two methyl ester groups, a methyl substituent, and a 4-nitrophenyl ring. The 4-nitro substituent imparts strong electron-withdrawing effects, influencing reactivity in cyclization and reduction reactions, which are critical in synthesizing bioactive heterocycles like oxindoles .

Properties

IUPAC Name |

dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFISOAYKEOMLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl 2-(4-nitrophenyl)malonate with methyl iodide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature over 18 hours. The product is then purified through extraction and chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic substitution: Various substituted malonates depending on the nucleophile used.

Reduction: Dimethyl 2-methyl-2-(4-aminophenyl)malonate.

Hydrolysis: 2-methyl-2-(4-nitrophenyl)malonic acid.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry.

Key Reactions:

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions, leading to various substituted malonates.

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

- Hydrolysis: The ester groups can be hydrolyzed to yield carboxylic acids under acidic or basic conditions.

Table 1: Summary of Key Reactions

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in methanol | Substituted malonates |

| Reduction | Hydrogen gas with Pd/C | Dimethyl 2-methyl-2-(4-aminophenyl)malonate |

| Hydrolysis | Aqueous NaOH or HCl | 2-methyl-2-(4-nitrophenyl)malonic acid |

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for developing new drugs targeting specific enzymes or receptors. Its ability to undergo various transformations makes it suitable for synthesizing bioactive compounds.

Case Study:

A study reported the synthesis of hexahydro-2,6-methano-1-benzazocine ring systems via base-mediated intramolecular nitrophenyl reductive cyclization using derivatives of dimethyl malonate. This method demonstrated the compound's utility in creating complex molecular architectures with potential therapeutic applications .

Material Science

This compound can also be applied in material science for developing new materials with specific properties, such as polymers or coatings. Its functional groups allow for incorporation into polymer matrices, enhancing material characteristics.

Example Application:

The compound has been investigated for use in creating chiral malonates through enantioselective phase-transfer catalysis, which can lead to materials with unique optical properties and enhanced performance in various applications .

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-(4-nitrophenyl)malonate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceutical research, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 2-Nitro vs. 4-Nitro Derivatives

- Dimethyl 2-Methyl-2-(2-Nitrophenyl)Malonate (CAS 860786-10-3) :

- The nitro group at the 2-position increases steric hindrance near the reactive malonate center, slowing alkylation and cyclization kinetics. This compound is widely used in tandem reduction-cyclization reactions to synthesize 3,3-disubstituted oxindoles, achieving >90% yields under catalytic hydrogenation (Pd/C or Rh/C) .

- Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 279.24 g/mol |

| Key Application | Oxindole synthesis |

| Catalytic Conditions | 10% Pd/C, H₂, MeOH, rt |

- Dimethyl 2-Methyl-2-(4-Nitrophenyl)Malonate: The para-nitro group enhances electron withdrawal, accelerating nucleophilic attack at the malonate core. This property is advantageous in Michael additions or cycloadditions but may require modified catalysts (e.g., chiral phosphoric acids) to control stereoselectivity .

Halogen vs. Nitro Substituents

- Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate (CAS 147124-32-1): The chloro substituent at the 4-position reduces electron withdrawal compared to nitro, resulting in slower reaction rates in reduction steps. This compound is a key intermediate in synthesizing hexahydro-2,6-methano-1-benzazocines via reductive cyclization . Key Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₆ |

| Molecular Weight | 287.65 g/mol |

| Synthetic Use | Benzazocine synthesis |

| Conditions | K₂CO₃, DMF, 0°C to rt |

Ester Group Modifications

Methyl vs. t-Butyl Esters

- Di-t-Butyl 2-Methyl-2-(2-Nitrophenyl)Malonate: The bulky t-butyl esters improve solubility in nonpolar solvents (e.g., toluene) and stabilize intermediates during lactamization. This derivative achieves 98% yield in reduction to 2-aminophenyl malonates, critical for N-hydroxy-oxindole carboxylates . Key Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅NO₆ |

| Molecular Weight | 363.39 g/mol |

| Reduction Catalyst | 5% Rh/C, hydrazine, THF |

Electronic and Steric Profiles

| Compound | Nitro Position | Key Substituent | LogP* | Reactivity in Cyclization |

|---|---|---|---|---|

| Dimethyl 2-methyl-2-(2-nitrophenyl) | 2 | -NO₂ | 1.92 | Moderate (steric hindrance) |

| Dimethyl 2-methyl-2-(4-nitrophenyl) | 4 | -NO₂ | 1.89 | High (electron withdrawal) |

| Dimethyl 2-(4-chloro-2-nitrophenyl) | 2, 4 | -Cl, -NO₂ | 2.15 | Low (mixed electronic effects) |

*Calculated using PubChem data .

Biological Activity

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate, a compound featuring a nitrophenyl moiety, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Malonate Group : A diester that can participate in various nucleophilic substitution reactions.

- Nitrophenyl Group : Imparts distinct chemical reactivity, allowing for redox reactions and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to undergo chemical transformations that enable it to interact with various biological targets:

- Redox Reactions : The nitrophenyl group can be reduced to an amino group, which may enhance its interaction with cellular components.

- Nucleophilic Substitution : The malonate moiety can react with electrophiles, potentially leading to the formation of biologically active derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cytotoxicity Tests : Compounds bearing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF7, a breast cancer cell line. IC50 values were determined after incubation at varying concentrations, demonstrating the compound's potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4h | MCF7 | 15 |

| 4h | A549 | 20 |

| 4h | HeLa | 25 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Chalcone derivatives, which share structural similarities with this compound, have demonstrated broad-spectrum antibacterial and antifungal activities .

Synthesis Pathways

This compound can be synthesized through various methods. Notable synthetic approaches include:

- Diels-Alder Reaction : This method has been employed to synthesize derivatives that exhibit enhanced biological activity .

- Base-Mediated Reductive Cyclization : A novel approach that has shown promise in generating compounds with significant cytotoxic properties against cancer cell lines .

Case Studies

- Synthesis and Evaluation of Nitrophenyl Derivatives :

- Antiproliferative Activity Assessment :

Q & A

Q. What are the key synthetic routes for preparing dimethyl 2-methyl-2-(4-nitrophenyl)malonate, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of dimethyl malonate using methyl iodide or analogous alkylating agents under basic conditions (e.g., sodium ethoxide), followed by nitration of the phenyl group. Critical parameters include temperature control (0–5°C during nitration to avoid side reactions) and stoichiometric ratios of nitric/sulfuric acid mixtures . Purification via column chromatography or recrystallization ensures high purity (>95%) for research applications. Monitoring reaction progress using TLC or HPLC is recommended to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify ester groups (δ ~3.8 ppm for methyl esters), nitrophenyl aromatic protons (δ ~8.2–8.5 ppm), and the malonate backbone.

- IR : Strong C=O stretches (~1740 cm) confirm ester groups, while nitro group vibrations (~1520 and ~1350 cm) validate substitution .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 296.08 for CHNO) .

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing nitro group activates the phenyl ring for electrophilic aromatic substitution but deactivates it toward nucleophilic attack. This duality necessitates careful selection of reaction conditions (e.g., SN2 reactions at the malonate α-carbon are feasible due to steric hindrance from the methyl and phenyl groups) .

Advanced Research Questions

Q. What crystallographic insights explain the steric and electronic effects of this compound?

Single-crystal X-ray diffraction reveals dihedral angles between the nitrophenyl and malonate groups (e.g., ~50°), influencing steric hindrance and π-π stacking potential. Weak intramolecular C–H···O interactions stabilize the conformation, while intermolecular contacts (e.g., van der Waals forces) affect solubility and melting points . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. How can factorial design optimize the synthesis of derivatives from this compound?

A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example, in transesterification reactions, solvent polarity (DMF vs. THF) significantly impacts yield, while temperature shows non-linear effects. Response surface methodology (RSM) identifies optimal conditions, reducing trial iterations by 40–60% .

Q. What computational tools predict the biological activity of derivatives from this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., nitroreductases). QSAR models trained on nitroaromatic datasets correlate substituent electronic parameters (Hammett σ) with antibacterial or anticancer activity . Validation via in vitro assays (e.g., MIC testing) is critical to confirm predictions .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

Discrepancies in nitration yields (40–75%) may stem from varying acid concentrations or trace metal impurities. Systematic DOE (Design of Experiments) with controlled variables (e.g., HNO/HSO ratios) isolates key factors. Replicate experiments and statistical analysis (ANOVA) mitigate outliers .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields using multiple characterization methods (e.g., NMR purity vs. HPLC) .

- Safety : Nitration reactions require strict temperature control to prevent exothermic runaway .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatics, which may exhibit mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.